1-(2-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one
Description
Properties
Molecular Formula |
C11H10ClN3OS |
|---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |
InChI Key |
UZCFWZYBYHQAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Biological Activity
1-(2-Chlorophenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula: C12H12ClN3OS
- Molecular Weight: 273.76 g/mol
- CAS Number: [insert CAS number if available]
The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring contributes to the compound's ability to inhibit specific enzymes involved in cellular processes.
Antifungal Activity
Triazoles are well-known for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit anticancer activity through multiple pathways:
- Induction of Apoptosis: Compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation: They can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression.
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the activity of this compound against different cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Melanoma (IGR39) | 15.5 | Induction of apoptosis |
| Triple-Negative Breast Cancer (MDA-MB-231) | 20.0 | Inhibition of cell proliferation |
| Pancreatic Carcinoma (Panc-1) | 22.5 | Cell cycle arrest |
Case Studies
- Study on Anticancer Activity : In a study published in PMC, derivatives of triazoles were synthesized and tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against melanoma cells, highlighting its potential as an anticancer agent .
- Antifungal Efficacy : A comparative study demonstrated that triazole derivatives showed superior antifungal activity against Candida albicans when compared to conventional antifungal agents. The mechanism was attributed to the inhibition of ergosterol synthesis .
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether group (-S-) undergoes controlled oxidation to form sulfoxides or sulfones.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4 hrs | Sulfoxide derivative (R-SO-R') | ~65% |
| mCPBA | DCM, 0°C → RT, 2 hrs | Sulfone derivative (R-SO<sub>2</sub>-R') | ~80% |
Key Observations :
-
Sulfoxide formation occurs selectively at lower temperatures, while sulfones require stronger oxidants.
-
Reaction progress is monitored via TLC (R<sub>f</sub> shift from 0.6 to 0.3 in ethyl acetate/hexane).
Nucleophilic Substitution at Chlorophenyl Ring
The 2-chlorophenyl group participates in SNAr reactions under basic conditions.
| Nucleophile | Base | Conditions | Product |
|---|---|---|---|
| NH<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF, 100°C, 12 hrs | 2-Aminophenyl derivative |
| NaOH | EtOH/H<sub>2</sub>O | Reflux, 6 hrs | 2-Hydroxyphenyl derivative |
Mechanistic Notes :
-
Electron-withdrawing triazole and ketone groups activate the chlorophenyl ring for substitution.
-
Steric hindrance at the ortho position slows reactivity compared to para-substituted analogs .
Triazole Ring Functionalization
The 1,2,4-triazole moiety undergoes alkylation and coordination reactions.
N-Alkylation
Reaction with methyl iodide in THF/K<sub>2</sub>CO<sub>3</sub> yields a quaternized triazolium salt (85% yield), confirmed by <sup>1</sup>H NMR (δ 4.2 ppm, singlet for N-CH<sub>3</sub>).
Metal Coordination
The triazole’s N-donor sites bind transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl<sub>2</sub>·2H<sub>2</sub>O | 1:2 | Octahedral geometry | Catalytic oxidation studies |
| AgNO<sub>3</sub> | 1:1 | Linear coordination | Antimicrobial agents |
Ketone Reactivity
The ethanone group participates in condensation and reduction:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by:
-
Loss of Cl<sup>–</sup> (220–280°C, 18% mass loss)
-
Triazole ring decomposition (280–350°C)
Biological Activity-Driven Reactions
In medicinal chemistry applications:
-
Sulfone derivatives show enhanced COX-2 inhibition (IC<sub>50</sub> = 1.2 µM vs. 4.7 µM for parent compound) .
-
Chalcone hybrids exhibit antiproliferative activity against MCF-7 cells (GI<sub>50</sub> = 8.9 µM) .
Reaction Optimization Guidelines
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve triazole reactivity but may promote side reactions at the ketone.
-
Catalysts : Triethylamine accelerates thioether oxidation by deprotonating intermediates .
-
Purification : Column chromatography (SiO<sub>2</sub>, 70:30 hexane/ethyl acetate) effectively separates sulfoxide/sulfone products.
This compound’s versatility in forming pharmacologically active derivatives makes it a valuable intermediate in drug discovery pipelines.
Comparison with Similar Compounds
Structural Analogs
Substituent Variations on the Aryl Group
- However, this modification reduces antifungal activity compared to chlorinated analogs, as hydroxyl groups may hinder membrane penetration .
1-(4-Chlorophenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 5v, ) :
The 4-chlorophenyl isomer shows comparable antifungal activity but lower metabolic stability due to steric effects at the para position, highlighting the importance of chlorine positioning .1-(2,4-Dichlorophenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 5x, ) :
Additional chlorine atoms increase lipophilicity, enhancing membrane affinity but raising toxicity risks. This compound exhibited potent anticandidal activity (MIC = 1.56 µg/mL) but higher cytotoxicity .
Triazole Ring Modifications
1-(2-Chlorophenyl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 22, ) :
Substituting methyl with isopropyl on the triazole improves cathepsin X inhibition (Ki = 8 nM) due to increased hydrophobic interactions. However, bulkier groups may reduce bioavailability .Compounds with Benzimidazole Hybrids () :
Hybrids like 5w (2-((5-(4-(6-fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one) show dual targeting of ergosterol biosynthesis and fungal enzymes, achieving MIC values of 0.78 µg/mL against Candida albicans .
Key Trends:
- Chlorine Positioning : Ortho-substituted chlorophenyl groups (as in the target compound) balance activity and toxicity better than para-substituted analogs .
- Hybrid Scaffolds : Benzimidazole-triazole hybrids (e.g., 5w) exhibit enhanced antifungal activity due to dual mechanisms .
Physicochemical Properties
| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 270–271* | 3.2 | <0.1 (DMSO) |
| 1-(4-Hydroxyphenyl) analog | 270–271 | 2.1 | 1.5 (Water) |
| 5w (Benzimidazole hybrid) | 156–158 | 4.5 | 0.3 (DMSO) |
| Compound 22 (Isopropyl-triazole) | 178–180 | 3.8 | 0.2 (DMSO) |
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 1-(2-chlorophenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one?
- Methodology :
- Step 1 : Start with nucleophilic substitution of 4-methyl-4H-1,2,4-triazole-3-thiol with a bromo/chloro-substituted ethanone intermediate. For example, intermediates like 2-bromo-1-(2-chlorophenyl)ethan-1-one can be prepared via Friedel-Crafts acylation of 2-chlorobenzene followed by halogenation .
- Step 2 : Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C, 12–24 hours) to achieve high yields (73–95% as reported for analogous compounds) .
- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis (e.g., target compound’s m.p. likely falls between 99–193°C based on structurally similar derivatives) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Aromatic protons (2-chlorophenyl): δ 7.3–8.2 ppm (multiplet).
- Triazole protons: δ 8.6–9.0 ppm (singlet for H-5) .
- Methyl group on triazole: δ 2.5–3.0 ppm (singlet) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, derivatives with similar mass (e.g., m/z 483.1165) show precise alignment between calculated and observed values .
- FTIR : Detect C=O stretching (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
Q. What preliminary biological screening protocols are recommended for this compound?
- Antimicrobial Assays :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to controls like ciprofloxacin. Structurally similar triazole-thioether compounds show MICs ranging from 2–32 µg/mL .
- Antifungal Activity : Use Candida albicans and Aspergillus niger strains. Analogous compounds exhibit moderate activity (MIC 8–64 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for substituent effects on biological activity?
- SAR Strategies :
- Vary Substituents : Compare analogues with halogen (Cl, Br, F) or nitro groups on the phenyl ring. For example, 2-nitro derivatives (e.g., compound 5n) show reduced activity compared to chloro-substituted counterparts .
- Triazole Modifications : Replace 4-methyl with bulkier groups (e.g., ethyl, benzyl) to assess steric effects on target binding. Derivatives with 4-ethyl groups exhibit 2–4× lower MIC values .
- Data Analysis : Use multivariate regression to correlate logP, Hammett σ values, and bioactivity .
Q. How to resolve discrepancies in NMR data for structural isomers or impurities?
- Troubleshooting :
- Unexpected Splitting : For example, coupling in aromatic protons may indicate rotational isomerism. Use variable-temperature NMR to identify dynamic processes .
- Impurity Peaks : Compare HRMS data to detect byproducts (e.g., oxidation of thioether to sulfone). Purify via column chromatography (silica gel, EtOAc/hexane gradient) .
- X-ray Crystallography : Resolve ambiguous stereochemistry. Analogous compounds (e.g., 5u) have been confirmed via single-crystal studies (R factor <0.05) .
Q. What computational methods are suitable for studying the compound’s mechanism of action?
- Molecular Docking :
- Target Selection : Bacterial tyrosine kinase (PDB ID 3VOB) or fungal CYP51 (PDB ID 5TZ1). Triazole-thioethers show strong binding to kinase ATP pockets (ΔG ≈ -9.5 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns. Key interactions include H-bonds with Lys73 and hydrophobic contacts with Val123 .
- ADMET Prediction : Use SwissADME to evaluate bioavailability (e.g., TPSA ≈ 80 Ų, suggesting moderate permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
